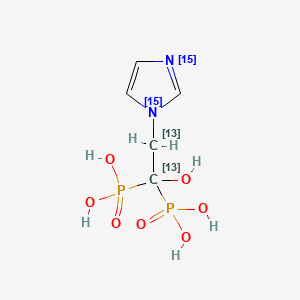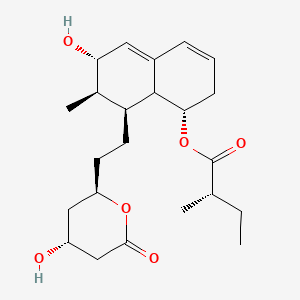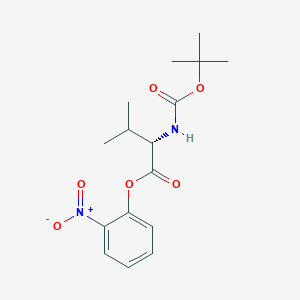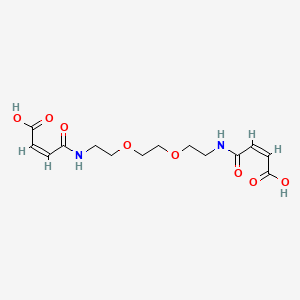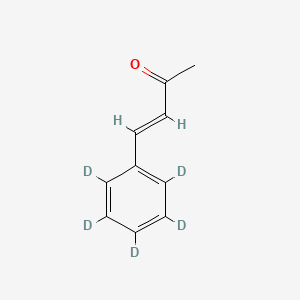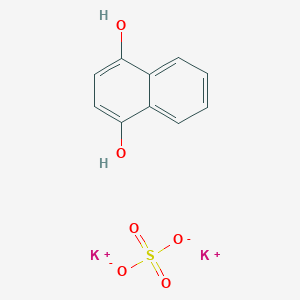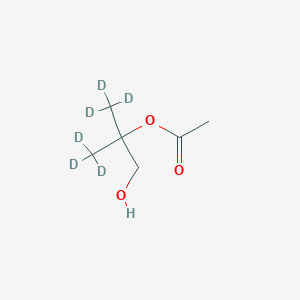
Desmethylchlorpheniraminmaleat-Salz
Übersicht
Beschreibung
Synthesis Analysis
Desmethyl Chlorpheniramine Maleate Salt, as a derivative, involves modifications of the parent Chlorpheniramine molecule. The synthesis involves specific reactions leading to the removal or alteration of a methyl group from the original Chlorpheniramine structure.
Molecular Structure Analysis
The molecular structure of Desmethyl Chlorpheniramine Maleate Salt reveals its unique characteristics. Studies, such as X-ray crystallography, provide insights into its crystalline form and molecular configurations. For Chlorpheniramine Maleate, the crystal structure has been analyzed, showing a specific orientation of the alkylamine chain relative to the aryl rings, which could be similar in its desmethyl derivative (James & Williams, 1974).
Chemical Reactions and Properties
Desmethyl Chlorpheniramine Maleate Salt undergoes various chemical reactions, highlighting its reactivity and interaction with other compounds. Its binding to pharmacologically important polymers, like alginic acid and carboxymethylcellulose, has been evaluated, demonstrating interactions that are mainly of an electrostatic nature (Moreno‐Villoslada et al., 2005).
Physical Properties Analysis
The physical properties of Desmethyl Chlorpheniramine Maleate Salt, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments. The solubility of Chlorpheniramine Maleate in various solvents provides a basis for predicting the solubility characteristics of its desmethyl derivative. It has been found that the solubility in alcohol solvents is greater than in ester solvents and benzene (Li, Tian, & Wang, 2007).
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Referenzstandards
Desmethylchlorpheniraminmaleat-Salz: wird als Referenzstandard in der pharmazeutischen Analytik eingesetzt, um die Qualität und Wirksamkeit von Antihistaminika zu gewährleisten {svg_1}. Es dient als Referenzpunkt für die Impurity Profiling und hilft, Verunreinigungen in Arzneimittelformulierungen zu identifizieren und zu quantifizieren.
Analyse von Verunreinigungen und Metaboliten
In der Toxikologie ist diese Verbindung wichtig für die Identifizierung von Verunreinigungen und Metaboliten, die mit Chlorpheniraminmaleat {svg_2} in Zusammenhang stehen. Sie unterstützt Forscher beim Verständnis der Stoffwechselwege und der potenziellen toxikologischen Wirkungen von Antihistaminika.
Studien zur Histaminrezeptor-Antagonisierung
Das Salz wird in Studien eingesetzt, die die antagonistischen Wirkungen auf Histamin-H1-Rezeptoren untersuchen {svg_3}. Dies hilft bei der Bestimmung der Wirksamkeit und potenziellen Nebenwirkungen von Antihistaminika, die auf diese Rezeptoren abzielen.
Forschung zur allergischen Reaktion
Forscher verwenden This compound, um die Mechanismen allergischer Reaktionen zu untersuchen {svg_4}. Durch die Blockierung von Histaminrezeptoren können Wissenschaftler die an allergischen Reaktionen beteiligten Pfade untersuchen und bessere Behandlungsmöglichkeiten entwickeln.
Analyse der anticholinergen Wirkung
Die Verbindung wurde in Studien eingesetzt, um die anticholinergen Wirkungen verschiedener Substanzen auf muskarinische Rezeptoren in der glatten Muskulatur der Meerschweinchen-Trachea zu bewerten {svg_5}. Dies ist entscheidend für das Verständnis der Wechselwirkungen zwischen Antihistaminika und cholinergen Systemen.
Forschung zur Hemmung des Viruseintritts
Es wurde verwendet, um die inhibitorische Aktivität auf den Eintritt von Viren in Zielzellen zu untersuchen {svg_6}. Diese Forschung ist besonders relevant für das Verständnis, wie bestimmte Verbindungen virale Infektionen wie Influenza verhindern können.
Wirkmechanismus
Target of Action
Desmethyl Chlorpheniramine Maleate Salt, a derivative of Chlorpheniramine, primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, as they mediate inflammation and immediate hypersensitivity reactions .
Mode of Action
Desmethyl Chlorpheniramine Maleate Salt acts as an antagonist at the histamine H1 receptor . It competes with histamine for binding sites on the receptor, thereby blocking the action of histamine . This leads to temporary relief from the symptoms associated with histamine activity, such as allergic reactions .
Biochemical Pathways
By blocking the histamine H1 receptor, Desmethyl Chlorpheniramine Maleate Salt disrupts histamine signaling . This disruption affects various biochemical pathways, primarily those involved in inflammatory and immediate hypersensitivity reactions . The downstream effects include a reduction in symptoms associated with these reactions, such as sneezing, itching, and runny nose .
Pharmacokinetics
Studies on chlorpheniramine, the parent compound, suggest that it is extensively metabolized and excreted in the urine as mono- and didesmethyl chlorpheniramine . After oral administration, Chlorpheniramine appears rapidly in plasma, with plasma levels fitted to triexponential equations with terminal half-lives of around 23 hours . These properties likely impact the bioavailability and overall pharmacokinetics of Desmethyl Chlorpheniramine Maleate Salt.
Result of Action
The molecular and cellular effects of Desmethyl Chlorpheniramine Maleate Salt’s action primarily involve the alleviation of symptoms associated with allergic reactions. By blocking the histamine H1 receptor, it reduces inflammation and immediate hypersensitivity reactions . This results in symptom relief, including reduced sneezing, itching, and runny nose .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNXGZAZRYTQMW-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22630-25-7 | |
| Record name | Pyridine, 2-[p-chloro-α-[2-(methylamino)ethyl]benzyl]-, maleate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22630-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 22630-25-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)
![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)
